tert-Butyl (4-cyanocyclohexyl)carbamate
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-(4-cyanocyclohexyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2/c1-12(2,3)16-11(15)14-10-6-4-9(8-13)5-7-10/h9-10H,4-7H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHZJRHRMFIDRFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901179271 | |
| Record name | Carbamic acid, N-(4-cyanocyclohexyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901179271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1303968-12-8, 873537-32-7 | |
| Record name | Carbamic acid, N-(4-cyanocyclohexyl)-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1303968-12-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-(4-cyanocyclohexyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901179271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans tert-Butyl (4-cyanocyclohexyl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Chemical and Physical Properties
tert-Butyl (4-cyanocyclohexyl)carbamate is a white to off-white solid. Its molecular structure consists of a cyclohexane (B81311) ring substituted with a tert-butoxycarbonyl (Boc) protected amine and a cyano group. The presence of both a protected nucleophilic center (the amine) and an electrophilic center (the nitrile) makes it a versatile synthon in organic synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1303968-12-8 | chemscene.com |
| Molecular Formula | C₁₂H₂₀N₂O₂ | chemscene.com |
| Molecular Weight | 224.30 g/mol | chemscene.com |
| Appearance | Solid | General Observation |
| Solubility | Soluble in organic solvents like dichloromethane, chloroform (B151607), and alcohols. | chemicalbook.com |
Synthesis and Purification
The synthesis of tert-Butyl (4-cyanocyclohexyl)carbamate typically involves the protection of an amino group on the 4-cyanocyclohexylamine precursor. The most common method for introducing the tert-butoxycarbonyl (Boc) protecting group is through the reaction of the corresponding amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). organic-chemistry.orgresearchgate.net This reaction is generally carried out in the presence of a base, such as sodium bicarbonate or triethylamine, in a suitable solvent like tetrahydrofuran (B95107) (THF) or a biphasic system of chloroform (B151607) and water. unl.pt
The general synthetic scheme can be represented as follows:
Scheme 1: General Synthesis of this compound
Purification of the final product is typically achieved through standard laboratory techniques such as recrystallization or column chromatography on silica (B1680970) gel to yield the product in high purity. researchgate.net
Spectroscopic Characterization
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to the protons of the tert-butyl group, the cyclohexane (B81311) ring, and the proton attached to the nitrogen of the carbamate (B1207046). The large singlet for the nine protons of the tert-butyl group is typically observed around 1.4-1.5 ppm. The protons on the cyclohexane ring appear as a series of multiplets in the region of 1.2-3.6 ppm. The NH proton of the carbamate group usually appears as a broad singlet.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides further confirmation of the structure, with distinct signals for the carbonyl carbon of the Boc group (around 155 ppm), the quaternary carbon of the tert-butyl group (around 80 ppm), the carbons of the cyclohexane ring, the cyano group carbon (around 120-125 ppm), and the methyl carbons of the tert-butyl group (around 28 ppm). chemicalbook.comrsc.orgrsc.org
Infrared (IR) Spectroscopy
The IR spectrum of this compound shows characteristic absorption bands that confirm the presence of its key functional groups. A strong absorption band is typically observed around 1680-1710 cm⁻¹ corresponding to the C=O stretching of the carbamate group. The N-H stretching vibration of the carbamate appears in the region of 3200-3400 cm⁻¹. The C≡N stretching of the nitrile group gives a sharp, medium intensity band around 2240-2260 cm⁻¹. nist.govchemicalbook.com
Mass Spectrometry
Mass spectrometry is used to determine the molecular weight of the compound. The mass spectrum will show a molecular ion peak (M⁺) or, more commonly, a protonated molecular ion peak ([M+H]⁺) or a sodium adduct peak ([M+Na]⁺) that corresponds to the calculated molecular weight of 224.30 g/mol .
Table 2: Summary of Spectroscopic Data
| Technique | Key Features |
| ¹H NMR | Singlet for tert-butyl protons (~1.4-1.5 ppm), multiplets for cyclohexane protons (~1.2-3.6 ppm), broad singlet for NH proton. |
| ¹³C NMR | Carbonyl carbon (~155 ppm), quaternary tert-butyl carbon (~80 ppm), cyano carbon (~120-125 ppm), methyl carbons (~28 ppm). |
| IR | C=O stretch (~1680-1710 cm⁻¹), N-H stretch (~3200-3400 cm⁻¹), C≡N stretch (~2240-2260 cm⁻¹). |
| Mass Spec | Molecular ion peak consistent with the molecular weight of 224.30 g/mol . |
Role As a Key Intermediate in the Synthesis of Biologically Active Molecules
The strategic placement of a protected amine and a reactive nitrile group makes tert-Butyl (4-cyanocyclohexyl)carbamate a valuable intermediate in the synthesis of various biologically active molecules, particularly in the realm of kinase inhibitors.
A significant application of this intermediate is in the synthesis of Janus kinase (JAK) inhibitors. unl.ptnih.gov JAKs are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine signaling pathways, which are implicated in various autoimmune and inflammatory diseases. nih.gov
For instance, structurally similar building blocks are utilized in the synthesis of tofacitinib (B832) and oclacitinib, both of which are potent JAK inhibitors. google.com The synthesis of these complex molecules often involves the deprotection of the Boc-protected amine, followed by its elaboration, and the transformation of the nitrile group into other functional moieties. The cyclohexane (B81311) ring serves as a rigid scaffold to orient the functional groups in the correct three-dimensional space for optimal interaction with the target enzyme.
Industrial Scale Up Considerations for Its Production
The transition from laboratory-scale synthesis to industrial production of tert-Butyl (4-cyanocyclohexyl)carbamate presents several challenges and considerations to ensure a safe, efficient, and cost-effective process.
Key considerations include:
Raw Material Sourcing and Cost: The availability and cost of the starting material, 4-aminocyclohexanecarbonitrile, and the Boc-protecting agent, di-tert-butyl dicarbonate (B1257347), are critical factors.
Process Optimization: Optimizing reaction parameters such as temperature, reaction time, and stoichiometry of reagents is crucial to maximize yield and minimize the formation of byproducts. Continuous flow processes are being explored for Boc-protection reactions to improve efficiency and safety. acs.org
Solvent Selection and Recovery: The choice of solvent impacts reaction kinetics, product isolation, and environmental footprint. The use of greener solvents and efficient solvent recovery systems is a key aspect of sustainable industrial production.
Purification Methods: Developing a scalable and cost-effective purification method, such as crystallization over chromatographic separation, is essential for achieving the high purity required for pharmaceutical intermediates.
Conclusion
tert-Butyl (4-cyanocyclohexyl)carbamate is a strategically important chemical intermediate with significant applications in pharmaceutical synthesis. Its well-defined chemical and physical properties, established synthetic routes, and clear spectroscopic signature make it a reliable building block for medicinal chemists. Its role in the synthesis of potent kinase inhibitors highlights its value in the development of modern therapeutics. As the demand for such complex molecules grows, the efficient and scalable production of this key intermediate will continue to be an area of focus for process chemists and the pharmaceutical industry.
Future Directions and Emerging Research Avenues
Exploration of Novel Synthetic Pathways
While the synthesis of carbamates is a well-established area of organic chemistry, the exploration of novel synthetic pathways for tert-butyl (4-cyanocyclohexyl)carbamate could lead to more efficient and scalable production. Current methods typically involve the reaction of 4-aminocyclohexanecarbonitrile with di-tert-butyl dicarbonate (B1257347) (Boc₂O). organic-chemistry.orgwikipedia.org Future research could focus on alternative starting materials and reagents to streamline the synthesis.
Development of Stereoselective and Sustainable Syntheses
The cyclohexane (B81311) ring of this compound can exist as cis and trans isomers, each with distinct three-dimensional geometries. The development of stereoselective synthetic methods to selectively produce either the cis or trans isomer is a critical area for future research. Such control is paramount for applications where specific spatial arrangements are required, such as in pharmaceuticals or ordered materials. Research in this area could draw inspiration from stereoselective syntheses of other substituted cyclohexanes, employing chiral catalysts or auxiliaries to direct the stereochemical outcome of the reaction. For example, studies on the stereoselective synthesis of related compounds like trans-3-amino-2,2,4,4-tetramethylcyclobutanol have demonstrated the power of biocatalysis with ketoreductases to achieve high diastereoselectivity. nih.gov A similar biocatalytic approach could potentially be developed for the stereoselective synthesis of this compound.
In addition to stereoselectivity, there is a growing demand for sustainable and green synthetic methods. Future research will likely focus on replacing hazardous reagents and solvents with more environmentally benign alternatives. acsgcipr.org This could involve the use of greener solvents, catalytic methods to reduce reagent loading, and processes that are more energy-efficient. For instance, the use of solid acid catalysts like montmorillonite (B579905) K10 has been shown to be effective for the selective removal of the N-Boc group from aromatic amines, and similar solid-supported catalysts could be explored for the synthesis of the target molecule to simplify purification and catalyst recycling. researchgate.net
Diversification of Chemical Transformations
The chemical versatility of this compound stems from its two key functional groups: the Boc-protected amine and the nitrile. Future research will undoubtedly focus on expanding the repertoire of chemical transformations that can be performed on this molecule.
The nitrile group is a versatile precursor to a variety of other functionalities. While its reduction to a primary amine is a common transformation, future work could explore partial reductions to aldehydes or conversions to other nitrogen-containing heterocycles. youtube.comlibretexts.orgorganic-chemistry.org The development of selective catalysts for these transformations would be highly valuable.
The Boc-protected amine, on the other hand, can be deprotected under acidic conditions to reveal the primary amine. wikipedia.orgacsgcipr.org This amine can then be further functionalized in a multitude of ways, such as through acylation, alkylation, or arylation, to create a diverse library of derivatives with potentially interesting biological or material properties. The development of orthogonal protection strategies would allow for the selective functionalization of either the nitrile or the amine group, further expanding the synthetic utility of this compound.
A summary of potential chemical transformations is presented in the table below.
| Functional Group | Transformation | Potential Product |
| Nitrile | Reduction (e.g., with LiAlH₄) | tert-Butyl (4-(aminomethyl)cyclohexyl)carbamate |
| Nitrile | Partial Reduction (e.g., with DIBAL-H) | tert-Butyl (4-formylcyclohexyl)carbamate |
| Boc-protected Amine | Deprotection (e.g., with TFA) | 4-Aminocyclohexanecarbonitrile |
| Deprotected Amine | Acylation | N-Acyl derivatives |
| Deprotected Amine | Alkylation | N-Alkyl derivatives |
Application in New Material Science
The unique combination of a protected amine and a nitrile group on a cyclohexyl scaffold makes this compound an attractive building block for new materials. The rigid cyclohexyl core can impart desirable thermal and mechanical properties to polymers, while the functional groups provide sites for polymerization or cross-linking.
Future research could explore the incorporation of this molecule into various polymer architectures, such as polyamides, polyurethanes, or polyimides, after appropriate functional group transformations. The nitrile group, for instance, could be utilized in polymerization reactions or as a site for post-polymerization modification. The resulting polymers may find applications in areas such as high-performance plastics, liquid crystals, or as matrices for composite materials. The presence of the carbamate (B1207046) functionality could also introduce specific intermolecular interactions, influencing the self-assembly and macroscopic properties of the materials. nih.gov For example, research on tert-butyl bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate has shown its utility in creating materials for organic solar cells, suggesting that derivatives of this compound could be explored for similar applications in organic electronics. mdpi.com
Advanced Computational Modeling for Predictive Design
In recent years, computational chemistry has become an indispensable tool in chemical research, enabling the prediction of molecular properties and the rational design of new molecules and materials. Future research on this compound will likely leverage advanced computational modeling techniques to accelerate discovery.
Density Functional Theory (DFT) calculations can be employed to investigate the conformational preferences of the cis and trans isomers, as well as to predict their spectroscopic properties (e.g., NMR, IR spectra). researchgate.net This information can be invaluable for interpreting experimental data and for understanding the relationship between molecular structure and macroscopic properties.
Furthermore, computational modeling can be used to predict the reactivity of the functional groups and to design catalysts for specific transformations. For example, modeling the transition states of various reactions can provide insights into the reaction mechanisms and help in the development of more efficient and selective synthetic methods. In the context of material science, molecular dynamics simulations can be used to predict the bulk properties of polymers derived from this molecule, such as their mechanical strength, thermal stability, and morphology. This predictive capability can guide the synthesis of new materials with tailored properties, reducing the need for extensive trial-and-error experimentation.
Q & A
Basic Questions
Q. What are the key considerations in designing a synthesis route for tert-Butyl (4-cyanocyclohexyl)carbamate?
- Methodological Answer : The synthesis typically involves Boc protection of 4-cyanocyclohexylamine using di-tert-butyl dicarbonate (Boc₂O). Critical parameters include:
- Reagent Ratios : 1.1–1.5 equivalents of Boc₂O to ensure complete amine protection.
- Solvent Selection : Polar aprotic solvents (e.g., THF, DCM) to stabilize intermediates and minimize hydrolysis.
- Temperature Control : Reaction at 0–25°C to suppress side reactions like carbamate decomposition.
- Workup : Aqueous extraction (NaHCO₃) to remove unreacted Boc₂O, followed by column chromatography (hexane/ethyl acetate gradient) for purification .
Q. How can researchers ensure the purity of this compound post-synthesis?
- Methodological Answer :
- Chromatography : Silica gel column chromatography with a hexane/ethyl acetate gradient (10–40% ethyl acetate) to resolve unreacted starting materials.
- Recrystallization : Use ethanol/water mixtures (3:1 v/v) to remove polar impurities.
- Analytical Validation :
- HPLC : C18 column, 60:40 acetonitrile/water, UV detection at 254 nm (purity ≥95%).
- NMR : ¹H NMR (CDCl₃) should show tert-butyl singlets at δ 1.4 ppm and cyclohexyl protons between δ 1.6–2.3 ppm .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods during synthesis to avoid inhalation of dust or vapors.
- Storage : Store in amber vials under argon at –20°C to prevent hydrolysis.
- Spill Management : Absorb with inert material (vermiculite) and dispose as hazardous waste .
Advanced Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound's biological activity?
- Methodological Answer :
- Substituent Variation : Synthesize analogs with modified substituents (e.g., replacing cyano with nitro or amide groups) and compare bioactivity.
- Assay Design : Test analogs in enzyme inhibition assays (e.g., kinases) or receptor-binding studies.
- Data Analysis :
| Substituent | IC₅₀ (μM) | Solubility (mg/mL) |
|---|---|---|
| –CN | 0.8 | 1.2 |
| –NO₂ | 2.5 | 0.6 |
| –CONH₂ | 1.7 | 2.1 |
- Key Insight : The cyano group enhances lipophilicity and target affinity compared to nitro analogs .
Q. What mechanistic insights explain this compound's instability in aqueous media?
- Methodological Answer :
- Hydrolysis Pathways : The carbamate undergoes base-catalyzed hydrolysis to 4-cyanocyclohexylamine and CO₂.
- Kinetic Studies :
- pH Dependency : Half-life decreases from 30 days (pH 5) to 7 days (pH 9).
- Activation Energy : Calculated ΔH‡ = 45 kJ/mol via Arrhenius plots (25–40°C).
- Stabilization Strategies : Use lyoprotectants (trehalose) in lyophilized formulations or cyclodextrin encapsulation .
Q. How should researchers address contradictions in reported reaction yields for this compound?
- Methodological Answer :
- Experimental Replication : Systematically test variables:
- Moisture Control : Karl Fischer titration to ensure solvent dryness (<50 ppm H₂O).
- Catalyst Screening : Compare DMAP (4-dimethylaminopyridine) vs. HOBt (hydroxybenzotriazole) for Boc activation.
- Case Study :
| Catalyst | Equiv. Boc₂O | Yield (%) |
|---|---|---|
| None | 1.1 | 60 |
| DMAP | 1.3 | 85 |
| HOBt | 1.3 | 78 |
- Conclusion : DMAP improves yields by stabilizing the reactive intermediate .
Q. What computational methods predict this compound's interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model binding to kinase ATP pockets (e.g., EGFR).
- MD Simulations : GROMACS for 100 ns trajectories to assess binding stability.
- Key Findings :
- Hydrogen Bonds : Carbamate carbonyl interacts with Lys721 (distance: 2.8 Å).
- Hydrophobic Contacts : tert-Butyl group fits into a hydrophobic cleft (∆G = –9.2 kcal/mol).
- Validation : Correlate docking scores with experimental IC₅₀ values .
Retrosynthesis Analysis
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Strategy Settings
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
